REACTION_CXSMILES
|
C1C2C(CCCC2)CCC1.[CH3:11][S:12][C:13]1[C:14](C(O)=O)=[N:15][C:16]([S:19][CH3:20])=[CH:17][CH:18]=1.Cl>>[CH3:20][S:19][C:16]1[CH:17]=[CH:18][C:13]([S:12][CH3:11])=[CH:14][N:15]=1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1CCCC2CCCCC12
|
Name
|
|
Quantity
|
59.5 g
|
Type
|
reactant
|
Smiles
|
CSC=1C(=NC(=CC1)SC)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCC2CCCCC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
6
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reached 155° C.
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a solid which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
ADDITION
|
Details
|
The ether solution was treated with charcoal
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the ether removed
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=C(C=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |